2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline
Overview
Description
The compound “2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline” is a complex organic molecule that contains an aniline group (a benzene ring attached to an amine group), a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), and an ether group (an oxygen atom connected to two carbon atoms) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the aniline group, and the creation of the ether linkage. This could potentially be achieved through a multi-step synthesis involving reactions such as nucleophilic substitution, condensation, and ring-closing reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The ether and pyrrolidine groups could potentially introduce some steric hindrance, affecting the overall shape of the molecule. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role. For example, the ether group might make the compound more soluble in organic solvents, while the aniline group could potentially form hydrogen bonds .Scientific Research Applications
Anti-Inflammatory Applications
This compound has been studied for its potential anti-inflammatory properties. Pyrimidines, which can be synthesized from similar structures, have shown a range of pharmacological effects, including anti-inflammatory activities . The structure–activity relationships (SARs) of pyrimidine derivatives indicate that certain substitutions can enhance their anti-inflammatory effects, suggesting that derivatives of the compound may also possess these beneficial properties.
Electrochemical Oxidation
Aniline derivatives are key in the electrochemical oxidation processes, which are essential for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals . The compound’s structure could potentially make it a candidate for electrochemical studies, which could lead to new methods of synthesizing complex organic molecules.
Radical Reactions
The reactivity of aniline derivatives with radicals is an area of interest, particularly in the context of hydrogen donation and radical acceptance . This compound could be investigated for its potential to engage in radical reactions, which are fundamental to many chemical synthesis processes.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as anilines, are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that anilines and their derivatives often undergo metabolic activation via n-hydroxylation . This process can lead to the formation of reactive intermediates, which can further interact with cellular targets .
Biochemical Pathways
Anilines and their derivatives are known to be involved in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .
Pharmacokinetics
Anilines and their derivatives are known to undergo extensive metabolism in the body . The rate of elimination of these compounds can vary depending on their structure . For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .
Result of Action
Anilines and their derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline. For instance, the Suzuki–Miyaura cross-coupling reaction, which involves anilines, is known to be influenced by reaction conditions . Additionally, the presence of certain functional groups in the chemical structure can affect the compound’s reactivity and stability .
properties
IUPAC Name |
2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-3-17-10-12-9-16(8-11(12)2)14-7-5-4-6-13(14)15/h4-7,11-12H,3,8-10,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEMWYMMUFCVOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1C)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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